molecular formula C12H15ClN2O2 B1661833 Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester CAS No. 96734-46-2

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester

Cat. No.: B1661833
CAS No.: 96734-46-2
M. Wt: 254.71 g/mol
InChI Key: AGWZLPLBUZNFPE-PTNGSMBKSA-N
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Description

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester is a chemical compound with the molecular formula C12H15ClN2O2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester typically involves the reaction of 4-ethylphenylhydrazine with chloroacetic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets and pathways. The chloro group and the hydrazono moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic Acid, Chloro((4-methylphenyl)hydrazono)-, Ethyl Ester
  • Acetic Acid, Chloro((4-phenyl)hydrazono)-, Ethyl Ester
  • Acetic Acid, Chloro((4-isopropylphenyl)hydrazono)-, Ethyl Ester

Uniqueness

Acetic Acid, Chloro((4-ethylphenyl)hydrazono)-, Ethyl Ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-3-9-5-7-10(8-6-9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWZLPLBUZNFPE-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/N=C(/C(=O)OCC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96734-46-2
Record name Acetic acid, chloro((4-ethylphenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096734462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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